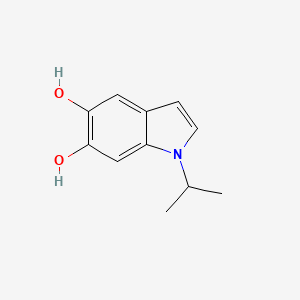
1-Isopropyl-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the isopropyl group and hydroxyl groups at the 5 and 6 positions of the indole ring makes this compound unique and potentially valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-Isopropyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . For industrial production, the process may involve the use of more scalable and cost-effective methods, such as catalytic hydrogenation or the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
1-Isopropyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-indole-5,6-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the indole ring can interact with receptors and enzymes, modulating their activity . Specific pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-Isopropyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1H-Indole-5,6-diol: Lacks the isopropyl group, leading to different chemical and biological properties.
5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral activity. The presence of the isopropyl group in this compound makes it unique, potentially enhancing its stability and biological activity compared to other similar compounds.
Biological Activity
1-Isopropyl-1H-indole-5,6-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : [Not available in provided sources]
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Notable activities include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of indole compounds, including 1-isopropyl derivatives, show inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Properties : The diol functional groups in this compound may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells .
- Enzyme Inhibition : Research suggests that this compound may act as an enzyme inhibitor, potentially modulating metabolic pathways associated with various diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic processes, altering their activity and leading to therapeutic effects .
- Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and cellular stress responses due to its structural properties .
Antimicrobial Activity
A study conducted on various indole derivatives demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against MRSA and other pathogens.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 16 | Antimicrobial |
| 3-substituted indoles | ≤0.25 | Anti-MRSA |
This indicates that while the compound shows activity against MRSA, further modifications could enhance its efficacy .
Antioxidant Studies
Research highlighted the antioxidant potential of indole derivatives. In vitro assays demonstrated that these compounds could scavenge free radicals effectively.
| Test System | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 50 | Preliminary Findings |
| ABTS Radical Scavenging | 40 | Preliminary Findings |
These findings suggest that the diol structure contributes significantly to the antioxidant capacity of the compound .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-propan-2-ylindole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
InChI Key |
VIMLJOOTXPPOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















